molecular formula C8H5Cl5OS2 B12667297 2-[(Pentachlorophenyl)dithio]ethanol CAS No. 80303-93-1

2-[(Pentachlorophenyl)dithio]ethanol

Cat. No.: B12667297
CAS No.: 80303-93-1
M. Wt: 358.5 g/mol
InChI Key: WNDIXJLBXHYTBK-UHFFFAOYSA-N
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Description

2-[(Pentachlorophenyl)dithio]ethanol is an organosulfur compound characterized by the presence of a pentachlorophenyl group attached to a dithioethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pentachlorophenyl)dithio]ethanol typically involves the reaction of pentachlorothiophenol with 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(Pentachlorophenyl)dithio]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Pentachlorophenyl)dithio]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Pentachlorophenyl)dithio]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dithioethanol moiety allows it to form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Pentachlorophenyl)disulfanyl]ethanol
  • 2-[(Pentachlorophenyl)thio]ethanol
  • 2-[(Pentachlorophenyl)thio]acetic acid

Uniqueness

2-[(Pentachlorophenyl)dithio]ethanol is unique due to its specific combination of a pentachlorophenyl group and a dithioethanol moiety. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specific research and industrial purposes .

Properties

CAS No.

80303-93-1

Molecular Formula

C8H5Cl5OS2

Molecular Weight

358.5 g/mol

IUPAC Name

2-[(2,3,4,5,6-pentachlorophenyl)disulfanyl]ethanol

InChI

InChI=1S/C8H5Cl5OS2/c9-3-4(10)6(12)8(7(13)5(3)11)16-15-2-1-14/h14H,1-2H2

InChI Key

WNDIXJLBXHYTBK-UHFFFAOYSA-N

Canonical SMILES

C(CSSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O

Origin of Product

United States

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